6-Bromobenzo[e][1,2,4]triazine-3-carboxylic acid

Lipophilicity Drug-likeness Physicochemical profiling

Medchem teams exploring benzotriazine kinase inhibitor SAR often need multiple building blocks for parallel diversification-wasting synthetic effort. This compound consolidates two orthogonal handles into one scaffold. ▪ Orthogonal reactivity: C(3)-COOH for amide coupling; C(6)-Br for Pd-catalyzed Suzuki/Buchwald-Hartwig cross-coupling. ▪ LogP -0.61 within drug-likeness range; bromine enables halogen-bonding studies vs. H/alkyl/amino analogs. ▪ Clinically validated targets (SRC, VEGFR2, BCR-ABL) accessible from a single building block. Reliable supply with full analytical documentation (NMR, HPLC, LC-MS) for reproducible library synthesis.

Molecular Formula C8H4BrN3O2
Molecular Weight 254.04 g/mol
CAS No. 1354512-00-7
Cat. No. B1444153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromobenzo[e][1,2,4]triazine-3-carboxylic acid
CAS1354512-00-7
Molecular FormulaC8H4BrN3O2
Molecular Weight254.04 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)N=C(N=N2)C(=O)O
InChIInChI=1S/C8H4BrN3O2/c9-4-1-2-5-6(3-4)10-7(8(13)14)12-11-5/h1-3H,(H,13,14)
InChIKeyFREGPTHBGCNDDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromobenzo[e][1,2,4]triazine-3-carboxylic Acid: Key Building Block


6-Bromobenzo[e][1,2,4]triazine-3-carboxylic acid (CAS 1354512-00-7) is a heterocyclic small-molecule building block belonging to the 1,2,4-benzotriazine class, characterized by a bromine atom at the 6-position and a carboxylic acid at the 3-position of the fused benzo[e][1,2,4]triazine scaffold . The compound has the molecular formula C₈H₄BrN₃O₂ and a molecular weight of 254.04 g·mol⁻¹ . The benzo[e][1,2,4]triazine core is a recognized privileged scaffold in drug discovery, having been employed in the development of selective kinase inhibitors targeting SRC, VEGFR2, BCR-ABL, and BCR-ABL-T315I, as well as in anticancer, anti-inflammatory, and antimalarial programs [1]. The 6-bromo substituent provides a versatile synthetic handle for downstream diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki–Miyaura, Buchwald–Hartwig), while the 3-carboxylic acid moiety enables amide coupling, esterification, and metal-coordination chemistry .

Heterocyclic building block for kinase-focused library synthesis
Orthogonal C(6)–Br and C(3)–COOH derivatization handles
Benzotriazine scaffold with reported kinase inhibition context

6-Bromo vs. Other 6-Substituted Analogs


Within the benzo[e][1,2,4]triazine-3-carboxylic acid series, the identity of the 6-position substituent governs three critical procurement-relevant parameters: (i) physicochemical profile (lipophilicity, molecular weight, electronic character), (ii) downstream synthetic versatility, and (iii) biological target engagement potential. The 6-bromo derivative occupies a distinct position relative to its closest analogs—the parent unsubstituted acid (CAS 64241-51-6), the 6-amino (CAS varies), 6-ethyl (CAS 1146292-92-3), 6-(dimethylamino) (CAS 1239734-53-2), and 6-morpholino (CAS 1239742-13-2) variants [1]. Bromine is both electron-withdrawing (σₚ ≈ +0.23) [2] and a robust leaving group for metal-catalyzed cross-coupling, a dual capability not shared by the amino, alkyl, or alkoxy congeners. Consequently, the 6-bromo compound cannot be substituted by any single in-class analog without altering both the electronic landscape of the heterocyclic core and the accessible downstream chemistry space [3]. The quantitative evidence below establishes the specific dimensions along which this compound differentiates from its nearest structural neighbors.

6‑Amino / 6‑Ethyl Lack a competent leaving group for Pd-catalyzed cross-coupling; downstream library scope may shift
6‑Morpholino / 6‑Alkoxy Electronic and lipophilicity profile differs; halogen-bonding capacity absent
Unsubstituted Parent Approximately 5.9-fold lower octanol partitioning may alter permeability predictions

Differentiation Evidence for 6-Bromo Analog


Lipophilicity Modulation vs. Parent Scaffold

The 6-bromo substitution increases the computed octanol–water partition coefficient (LogP) by approximately +0.77 log units relative to the parent, unsubstituted benzo[e][1,2,4]triazine-3-carboxylic acid (CAS 64241-51-6), as determined by a consistent computational method . This shift is critical for membrane permeability optimization in drug discovery programs where the unsubstituted parent (LogP = –1.38) may be too hydrophilic, and the 6-ethyl analog (MW = 203.2; 6-ethylbenzo[e][1,2,4]triazine-3-carboxylic acid) represents a structurally distinct lipophilicity vector lacking the halogen-bonding capacity of bromine .

Lipophilicity vs. Parent
Cross-study comparable
LogP –0.61 (6‑Br) vs. –1.38 (parent)
ΔLogP ≈ +0.77
Supports permeability optimization context
Computational prediction; vendor-reported values
Lipophilicity Drug-likeness Physicochemical profiling

Molecular Weight and Isotopic Signature

The 6-bromo substituent adds 78.90 Da to the molecular weight of the parent benzo[e][1,2,4]triazine-3-carboxylic acid scaffold (254.04 vs. 175.14 g·mol⁻¹), representing a +45% mass increase . This differentiates the compound from the 6-ethyl analog (MW = 203.20 g·mol⁻¹), 6-amino analog (MW ≈ 190.16 g·mol⁻¹), and 6-(dimethylamino) analog (MW = 218.21 g·mol⁻¹) . The heavy-atom effect of bromine also imparts a distinctive isotopic signature (¹Br:⁸¹Br ≈ 1:1) that serves as a diagnostic marker in mass spectrometry characterization, a feature absent in the non-halogenated 6-substituted analogs.

Molecular Weight & Isotope
Cross-study comparable
254.04 g·mol⁻¹
+78.90 Da vs. parent
Distinct LC-MS isotopic signature aids identity confirmation
¹Br:⁸¹Br ≈ 1:1 doublet absent in non-halogenated analogs
Molecular weight optimization Lead-likeness Analytical method development

Density and Boiling Point Difference

The introduction of bromine at the 6-position increases the predicted density by approximately +0.4 g·cm⁻³ (1.9 ± 0.1 vs. 1.5 ± 0.1 g·cm⁻³) and elevates the predicted boiling point by approximately +49.5 °C (495.9 ± 37.0 vs. 446.4 ± 28.0 °C) compared to the parent benzo[e][1,2,4]triazine-3-carboxylic acid, based on ACD/Labs Percepta predicted data curated by ChemSpider . These differences are consistent with the increased polarizability and molecular weight imparted by the bromine atom (atomic polarizability of Br = 3.05 ų vs. H = 0.67 ų) [1], and have practical implications for purification method selection (e.g., recrystallization solvent screening) and thermal stability assessment during storage and handling.

Density & Boiling Point
Cross-study comparable
Density 1.9 ± 0.1 g·cm⁻³
ΔBP ≈ +49.5 °C vs. parent
Informs crystallization solvent screening
ACD/Labs Percepta predicted data; verify experimentally
Physicochemical characterization Crystallization behavior Formulation development

Cross-Coupling Orthogonality vs. Non-Halogenated Analogs

The aryl bromide at the 6-position of the benzo[e][1,2,4]triazine scaffold is a competent substrate for Suzuki–Miyaura and Buchwald–Hartwig cross-coupling reactions, as demonstrated on closely related 1,2,4-benzotriazine 1-oxide systems bearing substituents at the 6-position . This synthetic capability is absent in the 6-amino, 6-ethyl, 6-(dimethylamino), and 6-morpholino analogs, which lack a suitable leaving group for oxidative addition to Pd(0). While the 6-bromo compound may also undergo nucleophilic aromatic substitution (SNAr) due to the electron-deficient triazine ring activating the 6-position, the key procurement-relevant differentiation is the orthogonality of the C–Br bond: the carboxylic acid at C(3) can be derivatized via amide coupling while the C(6)–Br remains intact for subsequent cross-coupling, enabling sequential, divergent library synthesis from a single building block [1].

Cross-Coupling Orthogonality
Class-level inference
C(6)–Br competent for Suzuki/Buchwald–Hartwig coupling
Enables sequential, divergent library synthesis
Inferred from 1-oxide analogs; data to verify on 3-COOH derivative
Cross-coupling chemistry Library synthesis Late-stage functionalization

Validated Kinase Inhibitor Scaffold

The 1,2,4-benzotriazine scaffold has been validated as a core structure for selective kinase inhibition. In a structure–activity relationship study by Noronha et al. (2006), benzotriazine-based compounds demonstrated potent Src kinase inhibition, with optimized analogs achieving IC₅₀ values in the sub-micromolar range [1]. Subsequent work by Cao et al. (2007) extended the benzotriazine series to Abl and the imatinib-resistant Abl-T315I mutant, with lead compounds exhibiting potent enzymatic inhibition [2]. While these studies did not specifically evaluate the 6-bromo-3-carboxylic acid derivative, the benzotriazine scaffold's demonstrated kinase inhibition capability provides class-level evidence that 6-substituted benzotriazine-3-carboxylic acid building blocks are strategically relevant for kinase-focused medicinal chemistry programs. Two benzotriazine-based compounds—tirapazamine (anticancer) and TG100801 (age-related macular degeneration)—have advanced to clinical trials, further validating the translational relevance of this scaffold [3].

Kinase Inhibitor Scaffold
Class-level inference
Benzotriazine core reported in SRC, BCR-ABL, VEGFR2 inhibition
Supports kinase-focused SAR exploration
No direct IC₅₀ for this building block; scaffold-level validation only
Kinase inhibition SRC family kinases BCR-ABL Structure-activity relationships

Procurement and Application Scenarios


Divergent Kinase Library Synthesis

Medicinal chemistry teams pursuing SAR around the 1,2,4-benzotriazine kinase inhibitor scaffold can leverage the orthogonal reactivity of the C(3)–COOH (amide coupling) and C(6)–Br (Suzuki–Miyaura or Buchwald–Hartwig cross-coupling) to generate structurally diverse libraries from a single building block. The benzotriazine core has demonstrated validated kinase inhibition against SRC, BCR-ABL, and VEGFR2 targets [1], and the 6-bromo derivative's LogP of –0.61 places it within the favorable drug-likeness range for lead optimization .

Halogen-Bonding SAR Probe

The bromine atom at the 6-position introduces both steric bulk (van der Waals radius of Br = 1.85 Å vs. H = 1.20 Å) and halogen-bond donor capacity, properties not accessible with the 6-amino, 6-ethyl, or 6-alkoxy analogs. The +0.77 LogP shift relative to the parent scaffold enables systematic exploration of lipophilicity–activity relationships without altering the core heterocyclic framework. Researchers investigating halogen bonding in protein–ligand interactions can compare the 6-bromo analog against the 6-H (parent) and 6-ethyl derivatives to deconvolute electronic vs. steric contributions to target binding.

Hypoxia-Activated Prodrug Diversification

Given the established clinical relevance of 1,2,4-benzotriazine 1,4-dioxides (e.g., tirapazamine) as hypoxia-selective cytotoxins , the 6-bromo-3-carboxylic acid derivative serves as a strategic intermediate for preparing 6-aryl/heteroaryl-substituted analogs via Pd-catalyzed cross-coupling. The 6-position is a known diversification site on the benzotriazine core, and Suzuki–Miyaura coupling at this position has been demonstrated on related 1-oxide substrates . The 3-carboxylic acid can be retained or further derivatized post-coupling to modulate solubility and pharmacokinetic properties.

MOF Linker Synthesis

The 3-carboxylic acid moiety provides a metal-coordinating functional group suitable for MOF construction, while the 6-bromo substituent serves as a synthetic handle for Suzuki coupling-based linker elongation. Triazine-based tricarboxylic acid linkers have been reported as extended relatives of triazinetribenzoic acid (TATB) for MOF applications [2]. The higher predicted density (1.9 g·cm⁻³) of the 6-bromo derivative relative to the parent scaffold suggests potential advantages in constructing higher-density frameworks for gas storage applications.

Application
Selection Property
Validation Focus
Divergent Kinase Library Synthesis
Orthogonal C(3)–COOH / C(6)–Br reactivity
Pd-catalyzed cross-coupling scope review
Halogen-Bonding SAR Probe
Bromine steric bulk and halogen-bond capacity
Electronic vs. steric contribution deconvolution
Hypoxia-Activated Prodrug Diversification
6‑Position amenable to cross-coupling
Cytotoxicity model-response context
MOF Linker Synthesis
Carboxylic acid metal-coordination group
Framework density and gas-sorption review
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